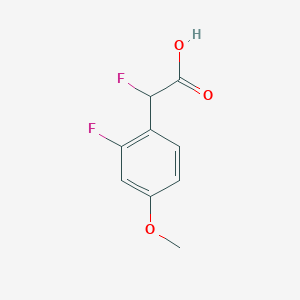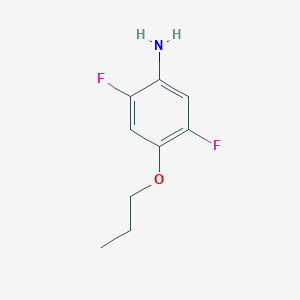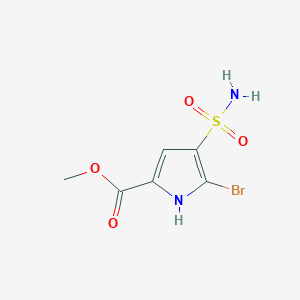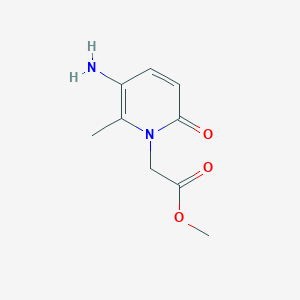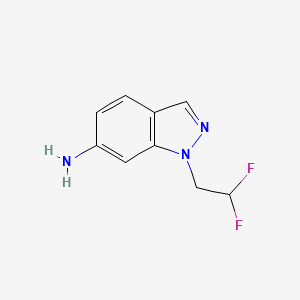
1-(2,2-Difluoroethyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.
Méthodes De Préparation
One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation techniques and allows access to a wide range of difluoroethylated nucleophiles.
Industrial production methods may involve the use of solid composite catalysts and specific reaction conditions to achieve high yields and purity. For instance, the preparation of similar fluorinated compounds often involves reactions at controlled temperatures and the use of specialized catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
1-(2,2-Difluoroethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-1H-indazol-6-amine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of novel fluorinated compounds, which are valuable in materials science and agrochemistry.
Biology: The compound’s unique properties make it a useful tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, thereby modulating its activity and specificity. The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity for drug targets and improving its metabolic stability .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethyl)-1H-indazol-6-amine can be compared with other fluorinated compounds such as 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds and 2,2-difluoroethyl derivatives. These compounds share similar structural features but differ in their specific applications and reactivity. The unique combination of the indazole core and the difluoroethyl group in this compound sets it apart, providing distinct advantages in terms of stability and biological activity .
Conclusion
This compound is a compound of great interest due to its unique properties and wide range of applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable tool in various fields, from chemistry and biology to medicine and industry. The compound’s distinct mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future developments.
Propriétés
Formule moléculaire |
C9H9F2N3 |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H9F2N3/c10-9(11)5-14-8-3-7(12)2-1-6(8)4-13-14/h1-4,9H,5,12H2 |
Clé InChI |
JQYIUDVOVCMXBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)N(N=C2)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




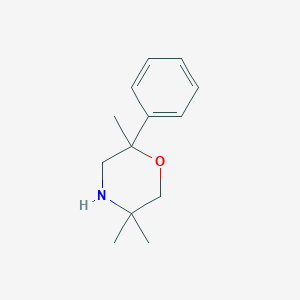
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
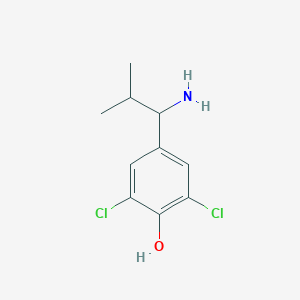
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
